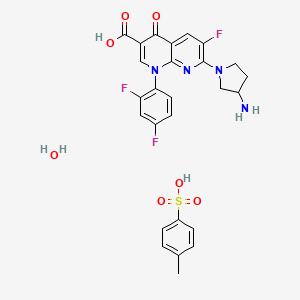
(S)-(-)-5'-Benzyloxyphenyl Carvedilol
Descripción general
Descripción
(-)-5'-Benzyloxyphenyl Carvedilol (BPC) is a synthetic compound that has been developed to provide a powerful, safe and cost-effective alternative to existing treatments for a variety of medical conditions. BPC has been studied extensively and has been found to possess a wide range of therapeutic properties, such as anti-inflammatory, antidiabetic, and anti-cancer activities. BPC is a potent antioxidant, neuroprotective, and anti-oxidative agent that has been used to treat a variety of diseases and conditions, including cardiovascular diseases, neurodegenerative diseases, diabetes, and cancer.
Aplicaciones Científicas De Investigación
Uveal Melanoma Treatment
Carvedilol has shown promise as a co-adjuvant therapy with radiation for treating uveal melanoma (UM), the most common intraocular tumor in adults. In studies, carvedilol demonstrated the ability to decrease tumor cell viability and induce apoptosis in 3D tumor spheroids grown from UM cell lines .
Non-Small Cell Lung Cancer (NSCLC) Therapy
Research has explored the repurposing of carvedilol for treating NSCLC. Carvedilol was found to be effective in reducing cell survival in NSCLC cell lines. It also showed a significant reduction in aldehyde dehydrogenase (ALDH) expression and activity, especially when combined with β-agonists .
Enhanced Drug Solubility and Dissolution Rate
Carvedilol has been used to create composites with halloysite nanotubes to enhance drug solubility and dissolution rates. This application is crucial for improving the bioavailability of pharmaceutical compounds .
Mecanismo De Acción
Mode of Action
(S)-(-)-5’-Benzyloxyphenyl Carvedilol interacts with its targets by acting as an inverse agonist at the beta-1 and beta-2 adrenoceptors, and as a blocker at the alpha-1 adrenoceptors . This dual action is advantageous in combination therapies as it can reduce the incidence of adverse effects compared to high dose monotherapy in the treatment of moderate hypertension .
Biochemical Pathways
The main pathways of (S)-(-)-5’-Benzyloxyphenyl Carvedilol metabolism include oxidation (ring & side chain), demethylation, and glucuronidation . The metabolism of (S)-(-)-5’-Benzyloxyphenyl Carvedilol involves several key pharmacogenes . The oxidation process creates two hydroxylated active metabolites, while the demethylation process results in an active metabolite with minor beta-blocking action and no activity with the alpha-1 adrenoceptors .
Pharmacokinetics
(S)-(-)-5’-Benzyloxyphenyl Carvedilol is rapidly absorbed and undergoes extensive first-pass metabolism in the liver . The clinically used drug is a racemic mixture, with the S(-) enantiomer having much higher affinity for the cardiac beta-1 and beta-2 adrenoceptors than the R(+) enantiomer . Orally administered (S)-(-)-5’-Benzyloxyphenyl Carvedilol undergoes extensive stereo-selective hepatic first-pass metabolism, resulting in almost double maximal plasma concentration (and bioavailability) of R-carvedilol compared with that of S-carvedilol .
Result of Action
The molecular and cellular effects of (S)-(-)-5’-Benzyloxyphenyl Carvedilol’s action include a reduction in heart rate and myocardial contractility . By blocking almost all adrenoceptors in the body (with the exception of alpha-2 adrenoceptors), it can counter the deleterious effects of the sympathetic hyperstimulation that accompanies and aggravates chronic heart failure .
Action Environment
Environmental factors can influence the action, efficacy, and stability of (S)-(-)-5’-Benzyloxyphenyl Carvedilol. For instance, the solubility of (S)-(-)-5’-Benzyloxyphenyl Carvedilol, which is a BCS (biopharmaceutical classification system) class II drug, is low, leading to poor bioavailability (around 25%) . Various approaches have been explored to increase the solubility of (S)-(-)-5’-Benzyloxyphenyl Carvedilol, including micronization and nanoformulations .
Propiedades
IUPAC Name |
(2S)-1-(9H-carbazol-4-yloxy)-3-[2-(2-methoxy-5-phenylmethoxyphenoxy)ethylamino]propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H32N2O5/c1-35-28-15-14-24(37-20-22-8-3-2-4-9-22)18-30(28)36-17-16-32-19-23(34)21-38-29-13-7-12-27-31(29)25-10-5-6-11-26(25)33-27/h2-15,18,23,32-34H,16-17,19-21H2,1H3/t23-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZHXJWOZEWRBDU-QHCPKHFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNCC(COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)OCC2=CC=CC=C2)OCCNC[C@@H](COC3=CC=CC4=C3C5=CC=CC=C5N4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H32N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601118466 | |
| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
512.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-(-)-5'-Benzyloxyphenyl Carvedilol | |
CAS RN |
1217822-96-2 | |
| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217822-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2S)-1-(9H-Carbazol-4-yloxy)-3-[[2-[2-methoxy-5-(phenylmethoxy)phenoxy]ethyl]amino]-2-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601118466 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



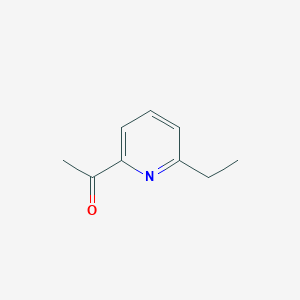
![4-[(3Z)-3-Penten-2-yl]pyridine](/img/structure/B1139712.png)
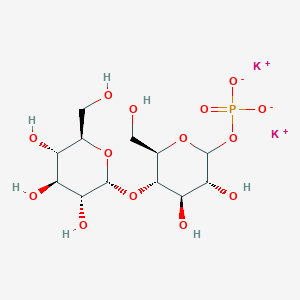
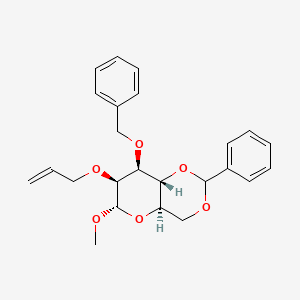

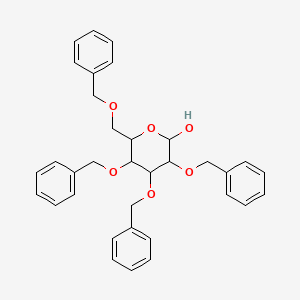
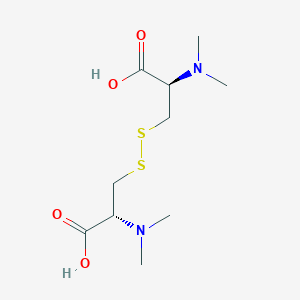
![[(3aR,5R,6R,7S,7aR)-6,7-diacetyloxy-2-ethoxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1139724.png)
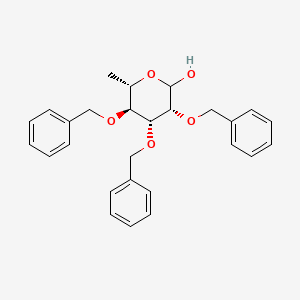



![[(2S,3R,4S,9R,13R,16R,18S)-2,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-3-yl] butanoate](/img/structure/B1139732.png)
